molecular formula C10H10N4O B132965 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 154594-15-7

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No.: B132965
CAS No.: 154594-15-7
M. Wt: 202.21 g/mol
InChI Key: RBAFMDFJFDEJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenyl group substituted with an acetamide moiety. This scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions, making it valuable for targeting enzymes and receptors. Evidence indicates its application in synthesizing chalcone derivatives with antimicrobial and antifungal activities, where condensation with substituted benzaldehydes under basic conditions yielded bioactive compounds .

Properties

IUPAC Name

N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8(15)13-9-2-4-10(5-3-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAFMDFJFDEJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399158
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154594-15-7
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables summarizing its pharmacological effects.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural versatility of these compounds allows for modifications that enhance their therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Similar compounds have been shown to form stable complexes with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The triazole ring can participate in coordination with metal ions or act as a bioisostere for functional groups such as carboxylic acids.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MGC-803 (gastric cancer), and HCT-116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range (e.g., 10.02 μM against HepG2), indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Tested Bacteria : The compound was evaluated against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 5 µg/mL to 32 µg/mL depending on the bacterial strain tested .

Antioxidant Activity

Antioxidant assays have shown that this compound possesses significant free radical scavenging capabilities:

  • DPPH Assay : The compound exhibited an IC50 value comparable to ascorbic acid (0.87 μM), indicating strong antioxidant potential .

Data Tables

Biological ActivityTest MethodIC50/MIC ValuesReference
AntitumorMTT AssayHepG2: 10.02 μM
AntibacterialMIC DeterminationE. coli: 5 µg/mL
AntioxidantDPPH Assay0.397 μM

Case Studies

  • Antitumor Efficacy : A study conducted by Gadegoni et al. highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in vivo models. The compound was shown to significantly reduce tumor size compared to control groups .
  • Antibacterial Screening : Research by Muthal et al. demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
  • Antioxidant Properties : The antioxidant activity was validated through multiple assays including ABTS and DPPH tests which confirmed its capacity to neutralize free radicals effectively .

Scientific Research Applications

Pharmacological Properties

  • Antifungal Activity
    • Numerous studies have reported the antifungal properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown significant activity against various fungal strains. A series of myrtenal derivatives bearing a 1,2,4-triazole moiety demonstrated enhanced antifungal activity compared to their parent compounds .
    • A comparative study indicated that certain triazole derivatives exhibited antifungal activity comparable to commercial fungicides like azoxystrobin, with inhibition rates reaching up to 98% against specific fungi like P. piricola .
  • Antibacterial Activity
    • The antibacterial efficacy of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide and similar compounds has been extensively documented. Triazole derivatives have been synthesized and tested against a range of bacterial pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA .
    • SAR studies indicate that modifications on the phenyl ring significantly influence antibacterial activity. For example, substituents such as 2,4-difluoro groups enhance antimicrobial efficacy .
  • Anticancer Potential
    • The anticancer properties of triazoles are also noteworthy. Research has highlighted the potential of these compounds in inhibiting cancer cell proliferation through various mechanisms. Triazole-containing compounds have been evaluated for their cytotoxic effects on different cancer cell lines, with some showing promising results in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The presence and position of substituents on the phenyl ring can modulate the compound's efficacy. Electron-withdrawing groups generally enhance antibacterial activity by increasing the electron density on the triazole ring .
  • Hybridization : Combining triazoles with other pharmacophores can lead to hybrid compounds that exhibit improved biological activities. For instance, coupling triazoles with known antibiotics has resulted in enhanced antimicrobial properties .

Case Studies

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives displayed superior antifungal activity against Gibberella species compared to traditional antifungals like triadimefon . The incorporation of specific substituents was found to be critical for enhancing this activity.
  • Antibacterial Screening : In a comprehensive screening involving various bacterial strains, certain 1,2,4-triazole derivatives exhibited MIC values lower than those of standard antibiotics such as ciprofloxacin and chloramphenicol . This suggests that these compounds could serve as potential alternatives in treating resistant bacterial infections.
  • Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of triazole derivatives revealed that some compounds could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is vital for developing effective cancer therapies.

Comparison with Similar Compounds

VUAA1 and VUAA3 Agonists
  • Structure : VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide) and VUAA3 (2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide) feature ethyl, pyridinyl, and isopropyl substituents.
  • Activity : These compounds act as insect pheromone receptor agonists, targeting heteromeric Orco channels in codling moths. Their activity highlights the role of triazole-acetamide hybrids in modulating insect olfactory systems, unlike the antimicrobial focus of the parent compound .
N-(4-(N-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)sulfamoyl)phenyl)acetamide (3c)
  • Structure : Incorporates a sulfamoyl group and a mercapto (-SH) substituent on the triazole ring.
  • Properties: The sulfamoyl group enhances hydrophilicity, while the mercapto group increases reactivity. Reported melting point: 119–121°C, yield: 65%. This derivative’s thiol group may facilitate covalent binding to biological targets, diverging from the parent compound’s non-covalent interactions .
2-(Pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (6b)
  • Structure: Pyridinylamino substitution at the acetamide chain.
  • Activity: Exhibits antifungal properties with a melting point of 274–276°C and 56% yield.

Pharmacokinetic and Physicochemical Properties

2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Structure: Trimethoxyphenyl and phenoxyphenyl substituents.
  • This contrasts with the parent compound’s simpler phenyl group, which may limit tissue distribution .
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Benzothiazole and thienyl groups.
  • Properties: Benzothiazole is associated with antitumor activity.

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole nucleus is typically constructed via cyclization reactions involving hydrazide intermediates. A widely adopted approach involves converting carboxylic acid derivatives to hydrazides, followed by cyclization with thiourea or isothiocyanates. For N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide, the synthesis begins with functionalizing 4-aminophenyl precursors:

  • Hydrazide Synthesis :

    • 4-Aminobenzoic acid is esterified via Fischer esterification (methanol, H₂SO₄, reflux) to yield methyl 4-aminobenzoate.

    • Reaction with hydrazine hydrate (CH₃OH, 76°C) produces 4-aminobenzohydrazide.

  • Cyclization to Triazole :

    • The hydrazide reacts with methyl isothiocyanate in basic conditions (10% NaOH, CH₃OH) at elevated temperatures (225°C) to form 5-substituted-1,2,4-triazole-2-thiol.

    • Desulfurization and ring closure are achieved through acidification (HCl, pH 4–5), precipitating the triazole core.

Acetamide Functionalization

The acetamide moiety is introduced via nucleophilic acyl substitution:

  • Chloroacetylation :

    • 4-(4H-1,2,4-Triazol-4-yl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

    • Reaction conditions: 0–25°C, 4–6 hours, yielding N-[4-(4H-1,2,4-triazol-4-yl)phenyl]chloroacetamide.

  • Acetamide Formation :

    • Substitution of the chloride with acetate is performed using sodium acetate (NaOAc) in ethanol under reflux.

    • Alternative methods employ acetic anhydride in pyridine for direct acetylation of the aniline nitrogen.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/Purity
Cyclization Temperature220–230°CHigher temperatures reduce side products
Acetylation SolventDCM or THFPolar aprotic solvents enhance reactivity
Reaction pH8–9 (for acylation)Prevents hydrolysis of chloroacetyl chloride

Catalysts and Reagents

  • Bases : Et₃N or NaH improves acylation efficiency by scavenging HCl.

  • Desiccants : Molecular sieves (4Å) in DCM minimize moisture-induced degradation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing employs flow reactors to enhance heat transfer and mixing:

  • Microreactor Setup :

    • Triazole cyclization and acetylation are performed in tandem modules.

    • Residence time: 15–20 minutes per step.

  • Advantages :

    • 20–30% higher yield compared to batch processes.

    • Reduced solvent consumption (50% less DCM).

Purification Protocols

MethodConditionsPurity Outcome
RecrystallizationEthanol/water (7:3 v/v), −20°C≥98%
Column ChromatographySilica gel, ethyl acetate/hexane (1:2)99.5%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Acetamide NH: δ 10.27–9.64 ppm (singlet).

    • Triazole protons: δ 8.1–8.3 ppm (multiplet).

  • ¹³C NMR :

    • Acetamide C=O: 164.15–168.00 ppm.

    • Triazole carbons: 158.15 ppm (C=N), 29.58 ppm (N-CH₃).

  • FTIR :

    • C=O stretch: 1650 cm⁻¹.

    • N-H bend: 1540 cm⁻¹.

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 (4.6 × 250 mm, 5 µm).

    • Mobile phase: Acetonitrile/water (70:30).

    • Retention time: 6.8 minutes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide, and what factors influence reaction yields?

  • Answer : The compound is typically synthesized via condensation reactions involving triazole precursors and acetamide derivatives. For example, equimolar amounts of 4-amino-triazole intermediates and acylating agents (e.g., acetyl chloride) are refluxed in ethanol or DMF with catalysts like pyridine or zeolites . Reaction yields (e.g., 56% in related triazolylamides) depend on temperature (150°C for 5 hours), solvent polarity, and catalyst efficiency. Microwave-assisted synthesis can reduce reaction time and improve yields compared to traditional reflux methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

  • Answer : Key techniques include:

  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹, triazole ring vibrations at ~1185 cm⁻¹) .
  • NMR (¹H and ¹³C) : For structural elucidation (e.g., aromatic protons at δ 6.6–8.3 ppm, acetamide CH₃ at δ 2.1–2.3 ppm) .
  • ESI-MS : To confirm molecular weight (e.g., m/z 218.09 for analogous compounds) .
  • Melting Point Analysis : Used as a purity indicator (e.g., 274–276°C for triazolylamides) .
  • HPLC : For quantitative purity assessment using reverse-phase columns .

Q. What preliminary biological screening models are recommended to assess the compound's antifungal or antimicrobial potential?

  • Answer : In vitro assays against fungal strains (e.g., Candida albicans) or bacterial pathogens (e.g., Staphylococcus aureus) using agar dilution or broth microdilution methods. Minimum Inhibitory Concentration (MIC) values are determined via serial dilution, with positive controls like fluconazole .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve yield and scalability while maintaining product integrity?

  • Answer :

  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) or zeolites to enhance reaction efficiency .
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF) for reflux or switch to ionic liquids for greener synthesis.
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 5 hours) and improve homogeneity, as demonstrated in microwave-mediated triazole syntheses .
  • Workup Adjustments : Replace ice-water quenching with slow precipitation in non-polar solvents to minimize impurities .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Answer :

  • Purity Verification : Use HPLC or elemental analysis to rule out impurities affecting activity .
  • Assay Standardization : Adopt CLSI guidelines for MIC determination to ensure reproducibility .
  • Strain-Specific Testing : Evaluate activity against genetically diverse pathogen panels to identify resistance mechanisms.
  • Metabolic Stability Checks : Assess compound degradation in assay media via LC-MS .

Q. How can molecular docking studies be designed to elucidate the interaction between this compound and target enzymes (e.g., fungal CYP51)?

  • Answer :

  • Target Selection : Use crystallographic data of CYP51 (PDB ID: 5TZ1) for docking simulations.
  • Software Tools : Employ AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What crystallographic approaches (e.g., SHELX refinement) are suitable for determining the three-dimensional structure of this compound?

  • Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and collect data at 100 K.
  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, applying constraints for triazole ring geometry and hydrogen bonding .
  • Validation Tools : Check R-factors (≤ 0.05) and electron density maps using Coot .

Q. How to establish a structure-activity relationship (SAR) for derivatives of this compound to enhance pharmacological properties?

  • Answer :

  • Substituent Variation : Modify the triazole ring (e.g., 4-methyl, 5-aryl) or acetamide group (e.g., N-hydroxy) to probe steric and electronic effects .
  • Biological Profiling : Test derivatives in cytotoxicity (MTT assay) and target-specific assays (e.g., fungal ergosterol synthesis inhibition).
  • Computational Modeling : Use QSAR to correlate logP, polar surface area, and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.